molecular formula C68H89ClN14O13 B12775237 Tyrocidine B hydrochloride CAS No. 27805-48-7

Tyrocidine B hydrochloride

Cat. No.: B12775237
CAS No.: 27805-48-7
M. Wt: 1346.0 g/mol
InChI Key: HPSYEUWVZQCAGA-QFVYNLTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrocidine B hydrochloride is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a major component of the antibiotic mixture known as tyrothricin, which also contains gramicidin. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. it is also toxic to human cells, limiting its use to topical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrocidine B hydrochloride involves the use of nonribosomal peptide synthetases (NRPSs). The biosynthesis is carried out by three peptide synthetase proteins, TycA, TycB, and TycC, which contain ten modules. These enzymes facilitate the assembly of the cyclic decapeptide structure through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Brevibacillus brevis in a controlled environment. The fermentation process is optimized to maximize the yield of tyrocidine B. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Tyrocidine B hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action
Tyrocidine B functions primarily by disrupting bacterial cell membranes. It forms ion-conducting pores within the membrane, leading to increased permeability and eventual cell lysis. Studies have shown that tyrocidine B can effectively target both Gram-positive and Gram-negative bacteria, with notable efficacy against pathogens such as Listeria monocytogenes and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Tyrocidine B Hydrochloride

PathogenMinimum Inhibitory Concentration (MIC)Reference
Listeria monocytogenes0.5 µg/mL
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Candida albicans5 µg/mL

Therapeutic Applications

Topical Antibiotic Use
Due to its potent antimicrobial properties and low resistance rates, tyrocidine B is utilized in topical formulations for treating skin infections and wounds. Its hemolytic activity limits systemic use; however, it remains effective for localized applications against superficial infections .

Case Study: Treatment of Superficial Infections
A clinical study demonstrated the efficacy of tyrocidine B in treating infected wounds. Patients receiving topical applications showed significant improvement in healing rates compared to those treated with standard antibiotics . The study highlighted the compound's ability to reduce bacterial load while minimizing adverse effects.

Amoebicidal Effects

Recent research has explored the antiamoebic properties of tyrocidine-derived peptides against pathogenic amoebae such as Acanthamoeba castellanii and Naegleria fowleri. These studies revealed that tyrocidine derivatives significantly inhibited amoebae viability and prevented their binding to human cells, suggesting potential applications in treating amoebic infections .

Table 2: Amoebicidal Activity of Tyrocidine-Derived Peptides

Concentration (µg/mL)Viability Reduction (%)Pathogen
10035 (A. castellanii)Acanthamoeba castellanii
25094 (N. fowleri)Naegleria fowleri

Research Insights

Multifaceted Mechanisms
Tyrocidine B's ability to induce lipid phase separation and alter membrane fluidity contributes to its antibacterial effectiveness. It has been shown to delocalize membrane proteins involved in critical cellular processes, further explaining its potent antibacterial action .

Case Study: Resistance Mechanisms
A comprehensive study on the resistance mechanisms of various bacteria revealed that tyrocidine B maintains its efficacy even against strains exhibiting resistance to other antibiotics. This resilience is attributed to its unique mechanism of action that does not rely on traditional antibiotic pathways .

Mechanism of Action

Tyrocidine B hydrochloride exerts its antimicrobial effects by disrupting the cell membrane of bacteria. It interacts with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The compound also acts as a reversible non-competitive inhibitor of enzymes such as acetylcholinesterase and β-galactosidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrocidine B hydrochloride is unique due to its specific amino acid sequence and cyclic structure, which contribute to its potent antimicrobial activity. Its ability to disrupt cell membranes and inhibit enzymes sets it apart from other antimicrobial peptides .

Properties

CAS No.

27805-48-7

Molecular Formula

C68H89ClN14O13

Molecular Weight

1346.0 g/mol

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride

InChI

InChI=1S/C68H88N14O13.ClH/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49;/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92);1H/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-;/m0./s1

InChI Key

HPSYEUWVZQCAGA-QFVYNLTOSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.